7-Chloro-5-methoxy-1H-pyrrolo[2,3-C]pyridine is a heterocyclic compound characterized by a fused pyrrole and pyridine ring system. This compound is notable for its potential applications in medicinal chemistry and biological research due to its pharmacological properties. The molecular formula of this compound is C8H7ClN2O, and it has a molecular weight of 182.61 g/mol. The compound is classified as a pyrrolopyridine derivative, which is a subset of nitrogen-containing heterocycles commonly explored for their biological activities.
The synthesis of 7-chloro-5-methoxy-1H-pyrrolo[2,3-C]pyridine typically involves multi-step organic reactions. A common synthetic route includes the cyclization of appropriate precursors, often starting from chlorinated pyridine derivatives. Key steps may involve:
The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Reaction monitoring through techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) is essential for optimizing the synthesis process.
The molecular structure of 7-chloro-5-methoxy-1H-pyrrolo[2,3-C]pyridine features a fused bicyclic system where the pyrrole and pyridine rings share two carbon atoms. The presence of chlorine and methoxy groups significantly influences the electronic properties and reactivity of the compound.
Key structural data includes:
7-Chloro-5-methoxy-1H-pyrrolo[2,3-C]pyridine can participate in various chemical reactions:
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction.
The mechanism of action for 7-chloro-5-methoxy-1H-pyrrolo[2,3-C]pyridine primarily involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways relevant to therapeutic effects. For instance, it has been studied for its potential inhibitory effects on certain kinases involved in cancer progression.
Relevant data from studies indicate that this compound exhibits significant biological activity, making it a candidate for further pharmacological exploration.
7-Chloro-5-methoxy-1H-pyrrolo[2,3-C]pyridine has several applications in scientific research:
7-Chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine is a nitrogen-containing heterocyclic compound with systematic IUPAC name 7-chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine. Its molecular formula is C₈H₇ClN₂O (molecular weight: 182.61 g/mol), featuring a fused bicyclic system consisting of a pyrrole ring condensed with a pyridine ring at the [2,3-c] positions [1] [3]. The scaffold is classified as a 7-azaindole derivative, where the methoxy (–OCH₃) and chloro (–Cl) substituents are positioned at the 5- and 7- locations, respectively. This substitution pattern creates an electron-deficient aromatic system with hydrogen-bonding capabilities via the N–H group (H-bond donor) and nitrogen atoms (H-bond acceptors). The compound’s SMILES notation (ClC1=NC(OC)=CC2=C1NC=C2) and InChIKey (BFDLYXBWYQGPMS-UHFFFAOYSA-N) are essential identifiers for database searches and computational studies [4] [6]. Its structural significance lies in its role as a versatile bioisostere for purine bases, enabling targeted interactions with enzymatic binding sites in drug design [2].
Pyrrolopyridine scaffolds emerged as privileged structures in medicinal chemistry following seminal work on protein kinase inhibitors in the early 2000s. The unsubstituted 1H-pyrrolo[2,3-c]pyridine core was initially explored as a kinase hinge-binding motif due to its ability to mimic adenine’s hydrogen-bonding features [5]. By 2012, substituted derivatives gained prominence with the discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as potent and selective allosteric antagonists of metabotropic glutamate receptor 5 (mGluR5), a target for neurological disorders [2]. This breakthrough highlighted the scaffold’s capacity for allosteric modulation of G-protein-coupled receptors (GPCRs), distinct from adenosine triphosphate (ATP)-competitive kinase inhibition. Subsequent innovations focused on optimizing solubility and bioavailability through substitutions at the 5- and 7- positions, leading to advanced preclinical candidates targeting oncology and CNS diseases [5] [7]. The integration of chloro and methoxy groups—as in 7-chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine—enabled fine-tuning of electronic properties without compromising scaffold rigidity [3] [6].
The strategic placement of chlorine at C7 and methoxy at C5 induces distinct electronic and steric effects that enhance target affinity and metabolic stability:
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3